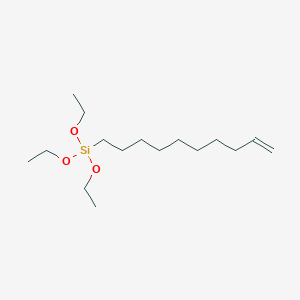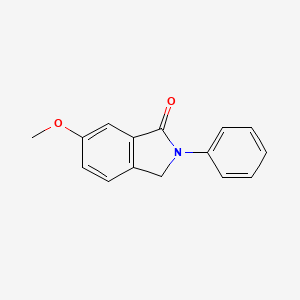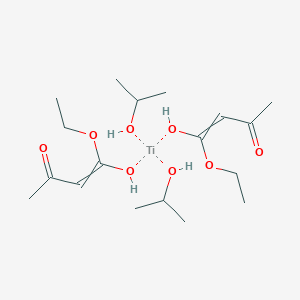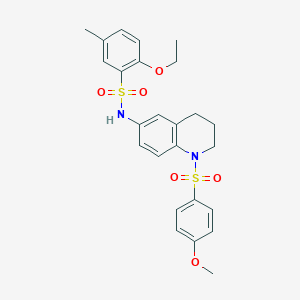![molecular formula C7H10F2O3 B14125821 [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate CAS No. 228580-16-3](/img/structure/B14125821.png)
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate is a chemical compound with the molecular formula C7H10F2O3 It is characterized by the presence of a cyclopropyl ring substituted with difluoro and hydroxymethyl groups, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species. This step often requires the use of a metal catalyst such as rhodium or copper.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving the use of formaldehyde and a base.
Esterification: The final step involves the esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, pyridine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The hydroxymethyl and acetate groups can participate in various biochemical pathways, influencing the compound’s overall activity and efficacy.
Comparación Con Compuestos Similares
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can be compared with other similar compounds, such as:
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl butyrate: Similar structure but with a butyrate ester group, which may influence its reactivity and biological activity.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl propionate: Similar structure but with a propionate ester group, affecting its physical and chemical properties.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl benzoate: Contains a benzoate ester group, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
228580-16-3 |
|---|---|
Fórmula molecular |
C7H10F2O3 |
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate |
InChI |
InChI=1S/C7H10F2O3/c1-5(11)12-4-6(3-10)2-7(6,8)9/h10H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
LUZGBBGMTZPJSY-ZCFIWIBFSA-N |
SMILES isomérico |
CC(=O)OC[C@@]1(CC1(F)F)CO |
SMILES canónico |
CC(=O)OCC1(CC1(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)







![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)

![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
